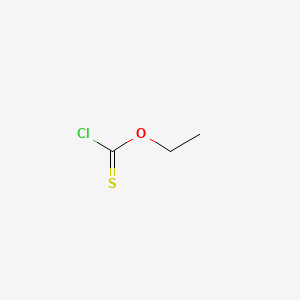

Ethyl chlorothioformate

Description

Structure

3D Structure

Properties

IUPAC Name |

O-ethyl chloromethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClOS/c1-2-5-3(4)6/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSBAMVBFWRBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-73-9 | |

| Record name | O-Ethyl carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for S Ethyl Chlorothioformate

Established Chemical Synthesis Routes

The conventional preparation of S-Ethyl chlorothioformate relies on well-documented reactions that are scalable for industrial production. These methods are valued for their reliability, though they may present challenges regarding reagent toxicity and byproduct formation.

The most prominent method for synthesizing S-Ethyl chlorothioformate involves the reaction of ethanethiol (B150549) with phosgene (B1210022) or its safer, solid equivalent, triphosgene. chemicalbook.comthieme-connect.de This reaction is a cornerstone of its industrial production.

One common approach involves treating ethanethiol with phosgene in the presence of an activated carbon catalyst. google.comgoogle.com This catalytic process is designed to facilitate the reaction, though it can lead to impurities. When ethyl chlorothioformate is produced via this method, the final product purity may range from 91% to 95%, with notable impurities including diethyl disulfide and diethyl dithiocarbonate. google.com

An alternative procedure utilizes triphosgene, which serves as a source of phosgene in situ. The reaction is typically conducted in an appropriate solvent, such as tetrahydrofuran, and in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. chemicalbook.com The reaction is carefully temperature-controlled to manage its exothermicity and optimize the yield. chemicalbook.com

Table 1: Synthesis of S-Ethyl Chlorothioformate using Triphosgene chemicalbook.com

| Parameter | Value |

|---|---|

| Reactants | Ethanethiol, Triphosgene |

| Base | Triethylamine |

| Solvent | Tetrahydrofuran |

| Temperature | -15 to 20 °C |

| Reaction Time | 0.5 hours |

Alternative synthetic routes have been explored to circumvent the direct use of highly toxic phosgene or to utilize different sulfur-based starting materials. One such method involves the reaction of potassium ethyl xanthate with chloroformates or phosgene. researchgate.net Xanthates are readily prepared from alcohols and carbon disulfide, offering a different pathway to the target thioester. mdpi.com

Another potential, though less efficient, synthesis involves the reaction of thiophosgene (B130339) with ethanol (B145695). However, this method generally results in very low yields because the resulting ethyl chlorothioformate is prone to decomposition into carbonyl sulfide (B99878) and ethyl chloride, particularly at elevated temperatures. mdpi.com

Synthesis via Ethanethiol and Phosgene Derivatives

Advanced Synthetic Approaches

Research into the synthesis of S-Ethyl chlorothioformate has also focused on understanding the reaction mechanisms to enhance efficiency and product purity. These advanced approaches delve into the kinetics and conformational properties of the molecule.

The reactivity of S-Ethyl chlorothioformate, particularly in solvolysis reactions, is governed by two competing pathways: a bimolecular addition-elimination (A-E) mechanism and a unimolecular ionization (SN1-like) mechanism. researchgate.net For ethyl chlorothioformate, studies have shown that the ionization mechanism is predominant in most solvents. nih.gov This is in contrast to its oxygen analog, ethyl chloroformate, which reacts primarily through the addition-elimination pathway. researchgate.net

The substitution of sulfur for oxygen is key to this mechanistic shift. Sulfur's ability to stabilize a positive charge facilitates the formation of a thiocarboxylium ion intermediate, promoting the ionization pathway. This mechanistic difference has a profound impact on reactivity; for instance, ethyl chlorothioformate hydrolyzes approximately 60 times faster than ethyl chloroformate, a direct consequence of the accelerated ionization enabled by the sulfur atom.

Table 2: Comparison of Solvolysis Mechanisms researchgate.net

| Compound | Dominant Mechanism | Relative Hydrolysis Rate |

|---|---|---|

| Ethyl chloroformate | Addition-Elimination | 1 |

Further structural investigations using low-temperature X-ray diffraction have revealed that in the solid phase, the S-Ethyl chlorothioformate molecule adopts a specific conformation. researchgate.net It exists exclusively in a syn-gauche conformation, where the C=O double bond is synperiplanar to the S–C single bond, and the ethyl group has a gauche orientation. researchgate.net Understanding such conformational preferences is crucial for explaining the molecule's reactivity and for designing more optimized synthetic conditions.

Spectroscopic and Structural Elucidation of S Ethyl Chlorothioformate

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a critical tool for understanding the conformational isomerism of S-Ethyl chlorothioformate. Both Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FTRaman) spectroscopies have been employed to analyze the compound's vibrational modes.

FTIR spectroscopy has been instrumental in studying the conformational equilibrium of S-Ethyl chlorothioformate. Analysis of gas-phase IR spectra reveals the presence of multiple conformers. researchgate.net The evaluation of experimental and theoretical data indicates that the compound exists as an equilibrium mixture of at least two conformers: syn-gauche and syn-anti. researchgate.netresearchgate.net The syn-gauche form, where the C=O double bond is syn with respect to the S–C single bond and the C–S single bond is gauche relative to the C–C single bond, is identified as the most stable conformer. researchgate.net

A characteristic feature in the gas-phase IR spectrum is the carbonyl stretching frequency (νC=O), which for alkyl-substituted species like S-Ethyl chlorothioformate, is observed in the 1770–1775 cm⁻¹ region. iucr.org This frequency is sensitive to the electronic effects of the substituents attached to the sulfur atom. iucr.org

Table 1: Selected FTIR Vibrational Frequencies for S-Ethyl Chlorothioformate

| Frequency (cm⁻¹) | Assignment | Conformer(s) | Reference |

|---|

Complementing FTIR studies, FTRaman spectroscopy has been applied to investigate the vibrational modes of S-Ethyl chlorothioformate, particularly in the liquid phase. These studies support the findings from FTIR analysis regarding the conformational equilibrium. researchgate.net The combined application of both FTIR and FTRaman allows for a more complete assignment of the vibrational spectra, confirming the coexistence of the syn-gauche and syn-anti conformers and establishing the higher stability of the syn-gauche form. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Solid-State Molecular Structure Determination

The precise arrangement of atoms in the solid state provides a clear picture of the molecule's preferred conformation when intermolecular forces are dominant.

The molecular structure of S-Ethyl chlorothioformate in the solid phase has been definitively determined by single-crystal X-ray diffraction analysis at low temperatures. researchgate.netiucr.org These investigations reveal that the crystalline solid consists exclusively of molecules in the syn-gauche conformation. researchgate.netiucr.org This finding contrasts with the gas phase, where a mixture of conformers is present. The main geometric parameters, including bond lengths and angles, have been precisely measured. iucr.org

Table 2: Experimental Bond Lengths and Angles for S-Ethyl Chlorothioformate from X-ray Diffraction

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (º) | ||

| C1=O1 | 1.190 (2) | O1=C1–S1 | 125.86 (13) |

| C1–S1 | 1.777 (1) | O1=C1–Cl1 | 124.77 (13) |

| S1–C2 | 1.810 (2) | S1–C1–Cl1 | 109.36 (9) |

| C1–Cl1 | 1.772 (2) | C1–S1–C2 | 100.93 (8) |

| C2–C3 | 1.490 (3) | S1–C2–C3 | 110.19 (12) |

Data sourced from Rodríguez Pirani et al. (2011). iucr.org

Gas-Phase Conformational Investigations

Understanding the structure of molecules in the gas phase is crucial as it represents the intrinsic properties of the molecule without the influence of crystal packing forces.

While a specific gas-phase electron diffraction (GED) study for S-Ethyl chlorothioformate has not been reported in the surveyed literature, the conformational properties in the gas phase have been thoroughly investigated by other means. The results from vibrational spectroscopy and quantum chemical calculations are consistent with the solid-state findings, indicating that the syn-gauche conformer is the most stable form in the gas phase as well. researchgate.netiucr.org These studies confirm that a conformational equilibrium between the syn-gauche and a higher-energy syn-anti form exists in the gas phase. researchgate.netresearchgate.net

The GED technique has been successfully applied to determine the molecular structures of closely related compounds, such as methyl chlorothioformate, providing valuable data on their geometric parameters. mdpi.com These studies on analogous molecules underscore the utility of electron diffraction for elucidating the structures of volatile chlorothioformates. mdpi.com

Theoretical and Computational Investigations of S Ethyl Chlorothioformate Reactivity and Structure

Electronic Structure and Chemical Bonding Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis has been instrumental in understanding the conformational preferences and electronic structure of S-ethyl chlorothioformate. Theoretical studies show that the molecule predominantly exists in a synperiplanar conformation, where the C=O double bond is syn with respect to the S-C single bond. nih.goviucr.org The ethyl group itself can adopt different orientations, with the syn-gauche conformer being the most stable in the gas phase and the exclusive conformer in the crystalline solid phase. nih.govresearchgate.net

NBO analysis rationalizes the stability of the syn conformer by examining intramolecular charge-transfer interactions. nih.goviucr.org It reveals that both resonance (mesomeric) and hyperconjugation (anomeric) effects play a crucial role. iucr.orgresearchgate.net Specifically, two key types of donor-acceptor interactions stabilize the syn form:

Mesomeric Interaction : This involves the delocalization of a π-type lone pair on the sulfur atom (lpπ(S)) into the antibonding π* orbital of the carbonyl group (π*(C=O)). iucr.org

Anomeric Interaction : This is a hyperconjugative interaction involving the delocalization of a σ-type lone pair on the sulfur atom (lpσ(S)) into the antibonding σ* orbitals of the adjacent C=O and C-Cl bonds. iucr.org

In S-ethyl chlorothioformate and related molecules, both the mesomeric and anomeric effects are found to stabilize the syn conformer over the anti conformer. iucr.org The strength of these interactions is influenced by the electronegativity of the substituent attached to the sulfur atom. nih.goviucr.org For alkyl-substituted species like S-ethyl chlorothioformate, the electron density from the sulfur lone pairs is more available, enhancing its donor capacity compared to when more electronegative substituents are present. iucr.org This increased donation populates the antibonding π*C=O orbital, which is consistent with experimental observations of a longer C=O bond distance and a lower C=O stretching frequency compared to analogs with more electronegative groups. iucr.org

A 2011 study computed the stabilization energies for these interactions, demonstrating their importance in the conformational equilibrium of the ClC(O)S- moiety. iucr.org

Solvolytic Reaction Pathways

Detailed kinetic analyses have established that S-ethyl chlorothioformate undergoes solvolysis via two primary, competing pathways: a bimolecular addition-elimination (A-E) mechanism and a unimolecular ionization (SN1) mechanism. The prevalence of one pathway over the other is intricately linked to the properties of the solvent used for the reaction.

The extended Grunwald-Winstein equation is a powerful tool in physical organic chemistry for investigating the mechanisms of solvolysis reactions. The equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant of solvolysis in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol (B145695)/20% water).

l is the sensitivity of the reaction to changes in solvent nucleophilicity (NT).

m is the sensitivity of the reaction to changes in solvent ionizing power (YCl).

NT is a quantitative scale of solvent nucleophilicity based on the solvolysis of the S-methyldibenzothiophenium ion. beilstein-journals.org

YCl is a quantitative scale of solvent ionizing power based on the solvolysis of 1-adamantyl chloride. mdpi.com

By analyzing the l and m values obtained from correlating reaction rates across a wide range of solvents, significant insights into the transition state of the rate-determining step can be gained.

The solvent nucleophilicity parameter, l, quantifies the degree of nucleophilic participation by the solvent in the rate-determining step of the solvolysis. A large l value suggests a mechanism where the solvent acts as a nucleophile, forming a bond to the substrate in the transition state. This is characteristic of a bimolecular addition-elimination (A-E) pathway. Conversely, a smaller l value indicates less nucleophilic involvement, which is typical for an ionization mechanism where solvent assists primarily through solvation of the developing cation.

For S-ethyl chlorothioformate, analysis using the Grunwald-Winstein equation reveals different l values corresponding to the two competing reaction channels, underscoring the dualistic nature of its reactivity. beilstein-journals.orgresearchgate.net

The solvent ionizing power parameter, m, reflects the sensitivity of the reaction rate to the solvent's ability to stabilize ionic charges, particularly the developing carbocation and the departing leaving group. A high m value is indicative of a mechanism that involves significant charge separation in the transition state, a hallmark of the unimolecular ionization (SN1) pathway. A lower m value suggests a process with less charge development, consistent with a bimolecular mechanism.

In the case of S-ethyl chlorothioformate, a high sensitivity to YCl is observed for the ionization pathway, confirming the formation of a cationic intermediate. beilstein-journals.orgbeilstein-journals.org

The application of the extended Grunwald-Winstein equation to the solvolysis of S-ethyl chlorothioformate has successfully distinguished between two competing mechanisms. beilstein-journals.orgscispace.com

Addition-Elimination (A-E) Pathway: This bimolecular channel is characterized by high sensitivity to solvent nucleophilicity (l ≈ 1.5-1.7) and moderate sensitivity to solvent ionizing power (m ≈ 0.5-0.6). In this pathway, the solvent molecule directly attacks the carbonyl carbon in the rate-determining step.

Ionization (SN1) Pathway: This unimolecular channel involves the rate-determining cleavage of the carbon-chlorine bond to form an acylium ion intermediate. It is characterized by a moderate sensitivity to solvent nucleophilicity (l ≈ 0.7) and a high sensitivity to solvent ionizing power (m ≈ 0.9). beilstein-journals.orgbeilstein-journals.org The l value, while lower than in the A-E pathway, is still significant, indicating appreciable nucleophilic solvation of the developing acylium ion at the transition state. beilstein-journals.orgbeilstein-journals.org

The distinct sets of l and m values obtained from kinetic data provide strong evidence for these two parallel reaction channels. beilstein-journals.org

Table 1: Grunwald-Winstein Parameters for Competing Solvolysis Pathways of Ethyl Chlorothioformate and Related Compounds

| Compound | Pathway | l Value | m Value | Reference |

|---|---|---|---|---|

| Ethyl Chlorothioformate | Ionization | 0.66 | 0.93 | beilstein-journals.orgbeilstein-journals.org |

| Ethyl Chlorothioformate | Addition-Elimination | Major pathway in specific solvents, but distinct parameters not fully isolated. | beilstein-journals.orgscispace.com | |

| Phenyl Chloroformate | Addition-Elimination | 1.68 ± 0.10 | 0.57 ± 0.06 | beilstein-journals.org |

| Phenyl Dithiochloroformate | Ionization | 0.69 | 0.95 | beilstein-journals.orgmdpi.com |

This table presents representative sensitivity values for different reaction pathways. The addition-elimination pathway for ethyl chlorothioformate is observed but its parameters are less defined as the ionization channel dominates in most solvents.

The choice between the addition-elimination and ionization pathways for S-ethyl chlorothioformate is critically dependent on the solvent. beilstein-journals.orgscispace.com The relative importance of the two channels is reversed compared to its oxygen analog, ethyl chloroformate. beilstein-journals.org

For S-ethyl chlorothioformate, the ionization pathway is the dominant mechanism in the majority of solvents studied. beilstein-journals.orgbeilstein-journals.org This includes highly ionizing aqueous mixtures of fluoroalcohols (like TFE and HFIP), acetone, and water. beilstein-journals.orgscispace.com However, in solvents that are highly nucleophilic but have lower ionizing power, the mechanism shifts. The bimolecular addition-elimination pathway becomes the major route in pure methanol (B129727), pure ethanol, and 90% aqueous ethanol. beilstein-journals.orgscispace.com This solvent-dependent switch highlights the delicate balance between the substrate's electronic properties and the solvent's ability to act as either a nucleophile or an ion-stabilizing medium.

Kinetic Isotope Effect (KIE) studies are a valuable tool for probing the structure of transition states. core.ac.uk This is typically done by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). The solvent kinetic isotope effect (SKIE), determined by comparing reaction rates in a protic solvent (like H₂O or MeOH) with its deuterated counterpart (D₂O or MeOD), can provide mechanistic insight.

While specific SKIE values for the solvolysis of S-ethyl chlorothioformate are not extensively documented in the reviewed literature, the expected values can be inferred from the proposed dual-mechanism pathway and data from analogous compounds.

For the Addition-Elimination Pathway: This mechanism often involves general-base catalysis, where a second solvent molecule assists in deprotonating the attacking nucleophilic solvent molecule in the transition state. Such a process typically exhibits a significant SKIE (kSOH/kSOD). For the related ethyl chloroformate, a kH₂O/kD₂O ratio of 1.82 was observed, which is consistent with a bimolecular mechanism involving general-base catalysis. semanticscholar.org A similar value would be expected for the addition-elimination pathway of S-ethyl chlorothioformate in solvents like methanol and ethanol.

For the Ionization Pathway: In a unimolecular (SN1) mechanism, the solvent's primary role in the rate-determining step is to solvate the developing ions. This leads to a much smaller SKIE. For example, the solvolysis of 1-adamantyl chlorothioformate, which proceeds via ionization, shows a kMeOH/kMeOD of 1.35. mdpi.com Therefore, for the dominant ionization pathway of S-ethyl chlorothioformate in highly ionizing solvents, a low SKIE value, likely in the range of 1.0 to 1.4, would be anticipated. scispace.commdpi.com

The magnitude of the SKIE would thus be expected to vary with the solvent, reflecting the shift in the dominant reaction mechanism from ionization (low KIE) to addition-elimination (high KIE) as the solvent becomes more nucleophilic and less ionizing.

An in-depth analysis of the reaction mechanisms of S-Ethyl chlorothioformate reveals significant insights into how the substitution of sulfur for an ether oxygen alters reactivity and pathways compared to its oxygen analog, ethyl chloroformate. Mechanistic investigations, including isotope effects, activation parameter determination, and comparative studies, have been crucial in elucidating these differences.

2 Mechanistic Investigations of S-Ethyl Chlorothioformate Reactions

Characterization of Competing Reaction Channels: Addition-Elimination versus Ionization Pathways

1 Solvent Deuterium (B1214612) Isotope Effects (e.g., kMeOH/kMeOD)

The solvent deuterium isotope effect (kSOH/kSOD) is a powerful tool for distinguishing between reaction mechanisms. For solvolysis reactions, a higher kMeOH/kMeOD ratio, typically in the range of 2.0 to 3.98, indicates a bimolecular mechanism, often involving general-base catalysis where a second solvent molecule assists in proton removal in the rate-determining step. researchgate.net Conversely, a smaller isotope effect, close to unity (e.g., 1.2 to 1.4), is characteristic of a unimolecular (SN1-type) ionization mechanism where the solvent is not as intimately involved in the rate-determining bond-breaking step.

Table 1: Comparative Solvent Deuterium Isotope Effects

| Compound | Dominant Mechanism | kMeOH/kMeOD | Reference |

|---|---|---|---|

| Ethyl Chloroformate | Addition-Elimination | 2.22 | |

| 1-Adamantyl Chlorothioformate | Ionization | 1.35 | semanticscholar.org |

| tert-Butyl Chlorothioformate | Ionization | 1.39 | nih.gov |

3 Determination of Activation Parameters

1 Activation Enthalpies and Entropies

Activation parameters, specifically the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide thermodynamic insight into the transition state of a reaction. A highly negative ΔS‡ is indicative of a more ordered transition state, as expected in a bimolecular (addition-elimination) reaction where two molecules combine. Conversely, a less negative or even positive ΔS‡ suggests a more dissociative or unimolecular (ionization) mechanism, where the transition state is less ordered than the reactants.

For ethyl chloroformate, which undergoes bimolecular solvolysis, the entropies of activation are significantly negative, in the range of -20.4 to -31.8 cal/mol·K. nih.gov In stark contrast, for methyl chlorothioformate, the sulfur analog, the hydrolysis reaction proceeds with an entropy of activation of +6.4 cal·mol−1·K−1, a value that strongly supports a unimolecular pathway. nih.gov The corresponding value for methyl chloroformate is -19.1 cal·mol−1·K−1. nih.gov This dramatic difference in activation entropy is a key piece of evidence for the mechanistic shift caused by sulfur-for-oxygen substitution. For tert-butyl chlorothioformate, which also reacts via an SN1 mechanism, the activation entropies range from -12 to -17 cal mol−1 K−1, which are still considerably less negative than those for bimolecularly reacting chloroformates. nih.gov Therefore, it is expected that the activation entropy for ethyl chlorothioformate solvolysis is significantly less negative than that of ethyl chloroformate, reflecting its predominant unimolecular ionization pathway.

Table 2: Comparative Activation Parameters for Solvolysis

| Compound | Dominant Mechanism | ΔS‡ (cal mol−1 K−1) | Reference |

|---|---|---|---|

| Ethyl Chloroformate | Addition-Elimination | -20.4 to -31.8 | nih.gov |

| Methyl Chloroformate | Addition-Elimination | -19.1 | nih.gov |

| Methyl Chlorothioformate | Ionization | +6.4 | nih.gov |

| tert-Butyl Chlorothioformate | Ionization | -12 to -17 | nih.gov |

4 Role of Tetrahedral Intermediates in Nucleophilic Acyl Substitution

In nucleophilic acyl substitution reactions, the addition-elimination (A-E) mechanism proceeds through a distinct tetrahedral intermediate. nih.govresearchgate.net This pathway is dominant for the solvolysis of ethyl chloroformate. nih.gov However, for ethyl chlorothioformate, the mechanistic landscape is different. Studies show that ethyl chlorothioformate predominantly solvolyzes via a unimolecular ionization (SN1-type) pathway, which does not involve a tetrahedral intermediate. nih.govbeilstein-journals.orgbeilstein-journals.org This ionization pathway proceeds through the formation of an acylium ion intermediate, [EtSCO]+.

The addition-elimination pathway, and thus the formation of a tetrahedral intermediate, is only observed for ethyl chlorothioformate under specific conditions. This bimolecular channel becomes competitive only in the most nucleophilic and least ionizing solvents, such as pure ethanol, pure methanol, and 90% ethanol. nih.gov In the majority of aqueous organic mixtures and especially in fluorinated alcohols, the ionization mechanism is the dominant route. nih.govnih.gov Therefore, the role of tetrahedral intermediates in the reactions of ethyl chlorothioformate is minimal and confined to a narrow range of highly nucleophilic solvents.

Mechanistic Investigations of S Ethyl Chlorothioformate Reactions

5 Mechanistic Divergence Due to Sulfur-for-Oxygen Substitution

1 Comparative Solvolysis Studies with Ethyl Chloroformate

Direct comparative studies of ethyl chlorothioformate and ethyl chloroformate clearly illustrate a fundamental divergence in their reaction mechanisms. nih.govbeilstein-journals.orgbeilstein-journals.orgmdpi.com Ethyl chloroformate (EtOCOCl) reacts primarily through a bimolecular addition-elimination (A-E) mechanism across a wide range of solvents. nih.gov This is evidenced by its high sensitivity to solvent nucleophilicity (l value ≈ 1.56) and moderate sensitivity to solvent ionizing power (m value ≈ 0.55) in Grunwald-Winstein analyses. semanticscholar.org

In sharp contrast, ethyl chlorothioformate (EtSCOCl) reacts predominantly through a unimolecular ionization (SN1) mechanism. nih.govnih.gov This pathway is favored in most solvents, with the exception of highly nucleophilic, low-ionizing media like pure methanol (B129727) and ethanol (B145695) where the A-E mechanism competes. nih.gov The ionization mechanism for EtSCOCl is characterized by a lower sensitivity to solvent nucleophilicity (l value ≈ 0.69) and a higher sensitivity to ionizing power (m value ≈ 0.82) in the more ionizing solvents. semanticscholar.org This mechanistic shift from A-E for EtOCOCl to ionization for EtSCOCl is a direct consequence of replacing the ether oxygen with sulfur.

2 Influence of Sulfur's Electronic Structure on Reactivity

The electronic structure of sulfur is the primary reason for the mechanistic shift from the addition-elimination pathway seen with ethyl chloroformate to the ionization pathway favored by ethyl chlorothioformate. nih.gov Several factors contribute to this:

Electronegativity and Charge Stabilization: Sulfur is less electronegative and more polarizable than oxygen. This makes the sulfur atom better able to stabilize the positive charge that develops in the acylium ion intermediate ([EtSCO]+) formed during the ionization pathway. This stabilization lowers the activation energy for the ionization route, making it more favorable compared to the A-E pathway.

Conjugative and Hyperconjugative Effects: It has been proposed that the reactivity differences are linked to the conjugative and hyperconjugative release of electrons from the alkyl group into the d-orbitals of the sulfur atom. nih.gov This electron donation further stabilizes the cationic intermediate.

Resonance Stabilization: The lone pairs on the sulfur atom are more available for resonance stabilization (mesomeric effect) of the acylium ion compared to the more tightly held lone pairs on the oxygen atom in the corresponding oxygen analog. This superior stabilization of the key intermediate makes the ionization pathway kinetically preferred for the chlorothioformate ester.

These electronic factors collectively make the formation of the [EtSCO]+ cation intermediate significantly more facile than the formation of the [EtOCO]+ cation, thus causing the observed switch in the dominant reaction mechanism from bimolecular for ethyl chloroformate to unimolecular for ethyl chlorothioformate. nih.gov

Comparative Solvolysis Studies with Ethyl Chloroformate

Product Distribution and Selectivity in Solvolysis

The solvolysis of S-ethyl chlorothioformate is characterized by the operation of two competing reaction channels: a bimolecular addition-elimination (A-E) pathway and a unimolecular ionization (S_N_1-type) pathway. The dominant mechanism is highly dependent on the solvent's nucleophilicity and ionizing power. mdpi.comtandfonline.comacs.org For S-ethyl chlorothioformate, the ionization pathway is the major route in most solvents. nih.govmdpi.comresearchgate.netresearchgate.net However, in solvents with high nucleophilicity and low ionizing power, such as pure ethanol, pure methanol, and 90% aqueous ethanol, the addition-elimination pathway becomes dominant. nih.govmdpi.comresearchgate.net

The product distribution is a direct consequence of the operative mechanism.

Addition-Elimination (A-E) Pathway: In this bimolecular process, a solvent molecule (e.g., an alcohol, ROH) acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of hydrogen chloride yields the corresponding S-ethyl thiocarbonate ester (EtS-C(O)-OR). This pathway is favored in highly nucleophilic solvents. nih.gov

Ionization (S_N_1) Pathway: This unimolecular pathway involves the rate-determining cleavage of the C-Cl bond to form a resonance-stabilized acylium ion intermediate, [(EtSCO)⁺Cl⁻]. nih.govkoreascience.kr This intermediate is then rapidly attacked by the solvent. This pathway is favored in solvents with high ionizing power and low nucleophilicity, such as aqueous fluoroalcohols. researchgate.netmdpi.com

The selectivity of the reaction, particularly in mixed solvent systems like alcohol-water, reflects the competition between the solvent components for reaction with the substrate or its intermediate. While specific product percentage data for S-ethyl chlorothioformate is not extensively tabulated in the literature, studies on analogous compounds like 1-adamantyl chlorothioformate illustrate the typical product spread in solvolytic reactions, which can be extrapolated to understand the behavior of the ethyl analogue.

Table 1: Expected Solvolysis Products from Different Mechanistic Pathways This is an interactive table. Select a pathway to see the corresponding products.

Addition-Elimination (in Ethanol)

Ionization (in Aqueous Ethanol)

Nucleophilic Substitution Reactions at the Carbonyl Carbon Center

The carbonyl carbon in S-ethyl chlorothioformate is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its chemistry and is exemplified by reactions such as aminolysis and hydrolysis, which are detailed below.

Kinetic Studies of Aminolysis Reactions

The aminolysis of chlorothioformates involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon. Kinetic investigations on related S-alkyl and aryl chlorothioformates suggest that these reactions typically proceed through a stepwise mechanism involving a zwitterionic tetrahedral addition intermediate (T^±). mdpi.comacs.org The formation of this intermediate is generally the rate-determining step. acs.org

Kinetic studies often employ Brønsted-type plots (log k_N vs. amine pK_a) to probe the transition state structure. For the aminolysis of aryl chlorothionoformates in aqueous solution, the Brønsted slope (β) was found to be 0.26, indicating a moderate sensitivity of the reaction rate to the basicity of the amine nucleophile. acs.org Similar kinetic behaviors are expected for S-ethyl chlorothioformate. The reactions are typically run under pseudo-first-order conditions with the amine in excess, yielding linear plots of the observed rate coefficient (k_obsd) against the free amine concentration. acs.org

Table 2: Kinetic Parameters for Aminolysis of Related Thiocarbonyl Compounds This interactive table shows kinetic data for analogous reactions. Data for S-ethyl chlorothioformate is expected to be comparable.

Reaction of Phenyl Chlorothionoformate with Alicyclic Amines

Mechanism: Stepwise, via a zwitterionic tetrahedral intermediate (T±) acs.org

Brønsted Slope (β): 0.26 acs.org

Rate-Determining Step: Formation of T±acs.org

Reaction of Aryl Ethyl Chlorothiophosphates with Anilines

Mechanism: Concerted, four-center transition state rsc.org

Primary KIE (kH/kD): 1.06–1.27 rsc.org

Note: This is a phosphate (B84403) system, but provides insight into reactions with amine nucleophiles.

Hydrolysis Mechanisms and Rates

The hydrolysis of S-ethyl chlorothioformate yields ethyl mercaptan, carbon dioxide, and hydrogen chloride. nih.gov Mechanistic studies of a series of thiochloroformate esters show that their hydrolysis in pure water proceeds predominantly through a unimolecular S_N_1 mechanism. cdnsciencepub.comresearchgate.netcdnsciencepub.com This is in contrast to their oxygen analogues (chloroformates), which often favor a bimolecular pathway. mdpi.comresearchgate.net

The preference for the S_N_1 mechanism is supported by several lines of evidence. First, the reactivity is enhanced by electron-donating alkyl groups attached to the sulfur, which stabilize the forming acylium cation intermediate. cdnsciencepub.comcdnsciencepub.comresearchgate.net Second, activation parameters, such as the positive entropy of activation observed for S-methyl chlorothioformate hydrolysis (+6.4 cal·mol⁻¹·K⁻¹), are consistent with a dissociative, unimolecular transition state. mdpi.com

Kinetic data reveals that S-ethyl chlorothioformate hydrolyzes significantly faster than its oxygen counterpart, ethyl chloroformate. This rate enhancement is attributed to the ability of sulfur to better stabilize the positive charge in the acylium ion intermediate compared to oxygen.

Table 3: Relative Hydrolysis Rates and Activation Parameters of Chloroformates and Thiochloroformates This interactive table compares hydrolysis data. Click on a compound for details.

Comparison in Water at 4.8°C

| Compound | Relative Rate (vs. Chloroformate) | Reference |

|---|---|---|

| Methyl Chloroformate | 1.0 | |

| S-Methyl Chlorothioformate | 7.0 | |

| Ethyl Chloroformate | 1.0 | |

| S-Ethyl Chlorothioformate | 60.0 |

Investigations of Electrophilic Reactions

The primary electrophilic character of S-ethyl chlorothioformate is centered at the carbonyl carbon. This electrophilicity drives the nucleophilic substitution reactions discussed in the preceding sections, where the compound reacts with nucleophiles like amines and water.

Beyond these fundamental reactions, the electrophilic nature of S-ethyl chlorothioformate allows it to act as a thiocarbonyl transfer agent. For instance, related activated thiocarbonates have been shown to react with hydrosulfide (B80085) (HS⁻) to generate carbonyl sulfide (B99878) (COS) or carbon disulfide (CS₂). nih.gov In a similar fashion, S-ethyl chlorothioformate can react with nucleophiles to deliver the EtS-C(O)- moiety, which is a key step in the synthesis of various thiocarbamates and thiocarbonates. The high reactivity of the C-Cl bond makes the molecule an effective electrophile for these transformations.

S Ethyl Chlorothioformate As a Reagent in Advanced Organic Synthesis

Utility in Thioester and Thioamide Formation

S-Ethyl chlorothioformate is a key reagent for the synthesis of thioesters and thioamides. ontosight.ai Thioesters are sulfur analogs of esters and are important intermediates in organic synthesis. The preparation of thioesters can be achieved through the reaction of S-alkyl chlorothioformates with appropriate nucleophiles. thieme-connect.com For instance, the reaction of S-ethyl chlorothioformate with a carboxylic acid, often in the presence of a base, yields the corresponding S-ethyl thioester. This transformation is a fundamental method for accessing this class of compounds.

Similarly, thioamides, which are analogs of amides where a sulfur atom replaces the oxygen atom, can be synthesized using S-ethyl chlorothioformate. The reaction typically involves the treatment of an amine with S-ethyl chlorothioformate. This reaction provides a direct route to thioamides, which are valuable building blocks in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. ontosight.aiorganic-chemistry.org

The table below provides a summary of the utility of S-Ethyl Chlorothioformate in the formation of thioesters and thioamides.

| Product Class | Reactant | General Reaction |

| Thioester | Carboxylic Acid | R-COOH + ClC(O)SEt → R-C(O)SEt + HCl |

| Thioamide | Amine | R-NH₂ + ClC(O)SEt → R-NHC(S)Et + HCl |

Synthesis of Diverse Organosulfur Compounds

The reactivity of S-ethyl chlorothioformate extends beyond the synthesis of simple thioesters and thioamides, enabling the creation of a wide array of organosulfur compounds. ontosight.aichemrevlett.com These compounds are prevalent in many biologically active molecules and functional materials. chemrevlett.com The ethylthioformyl group, introduced by S-ethyl chlorothioformate, can be further manipulated to generate various sulfur-containing functionalities.

For example, S-ethyl chlorothioformate can be used in the synthesis of thiocarbamates and thiocarbonates. thieme-connect.com These reactions typically involve the reaction of S-ethyl chlorothioformate with alcohols or thiols, respectively, often in the presence of a base to neutralize the hydrogen chloride byproduct. The versatility of S-ethyl chlorothioformate makes it a valuable tool for synthetic chemists seeking to introduce sulfur into organic molecules in a controlled and predictable manner. ontosight.airesearchgate.net

Specific Applications in Organic Transformations

A notable application of S-ethyl chlorothioformate is in the preparation of substituted benzoic acid thioesters. These compounds can serve as intermediates in the synthesis of more complex molecules. For instance, the reaction of a substituted benzoic acid with S-ethyl chlorothioformate in the presence of a suitable base affords the corresponding S-ethyl thiobenzoate. This method provides a straightforward route to these valuable synthetic intermediates.

Transition Metal-Catalyzed Transformations Involving S-Ethyl Chlorothioformate

S-Ethyl chlorothioformate also participates in transition metal-catalyzed reactions, which have become powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A significant advancement in this area is the use of S-ethyl chlorothioformate in enantiospecific cross-coupling reactions. nih.gov These reactions allow for the creation of chiral molecules with a high degree of stereochemical control, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds.

In one notable example, S-ethyl chlorothioformate was used in a copper-catalyzed cross-coupling reaction with an α-stannylated benzoate. nih.govacs.org This reaction proceeded with retention of configuration, demonstrating the enantiospecific nature of the transformation. nih.govacs.org Such reactions are highly valuable as they allow the stereochemistry of a chiral starting material to be directly transferred to the product.

The table below highlights a key enantiospecific cross-coupling reaction involving S-Ethyl Chlorothioformate.

| Reaction Type | Reactants | Catalyst | Key Feature |

| Cross-Coupling | α-stannylated benzoate, S-ethyl chlorothioformate | Copper | Retention of configuration |

Future Research Directions and Emerging Paradigms for S Ethyl Chlorothioformate Chemistry

Deeper Mechanistic Elucidations through Advanced Kinetic and Computational Techniques

The solvolysis of S-ethyl chlorothioformate is a classic example of a reaction that can proceed through competing mechanistic pathways. nih.govmdpi.comacs.orgresearchgate.net The two primary routes are a unimolecular ionization (SN1) pathway and a bimolecular addition-elimination pathway. mdpi.comacs.orgresearchgate.net The dominant mechanism is highly dependent on the solvent's ionizing power and nucleophilicity. mdpi.commdpi.com In highly ionizing and less nucleophilic solvents, such as those containing fluoroalcohols, the ionization pathway prevails. nih.govmdpi.com Conversely, in more nucleophilic solvents like ethanol (B145695) and methanol (B129727), the addition-elimination mechanism is favored. nih.govacs.org

Future research will likely employ advanced kinetic analysis and computational modeling to gain a more profound understanding of these competing pathways. chemrxiv.orgakts.com Techniques like the extended Grunwald-Winstein equation have already been instrumental in dissecting the solvent effects on reaction rates. mdpi.comacs.orgresearchgate.netmdpi.commdpi.comnih.gov Modern computational chemistry can provide detailed insights into the transition state structures and energy barriers associated with each pathway. mdpi.comresearchgate.netconicet.gov.ar By combining experimental kinetic data with high-level theoretical calculations, researchers can develop more accurate predictive models for the reactivity of S-ethyl chlorothioformate under various conditions. This deeper mechanistic understanding is crucial for optimizing reaction conditions and designing new synthetic applications.

Expansion of Reagent Applications in Complex Molecular Architecture Synthesis

S-Ethyl chlorothioformate has proven to be a versatile reagent in organic synthesis, particularly in the construction of complex molecules. nih.govnih.govacs.org It is a key building block for the synthesis of thiocarbamates, which are important in medicinal chemistry and materials science. nih.gov For instance, it has been used to create functionalized thiocarbazate scaffolds as precursors for aza-amino acids, facilitating the synthesis of azapeptides with potential therapeutic applications. nih.gov

Furthermore, S-ethyl chlorothioformate has been employed in copper-catalyzed cross-coupling reactions with α-stannylated benzoates, proceeding with retention of configuration. nih.govacs.org This highlights its utility in stereoselective synthesis. The development of new catalytic systems, including those based on nickel, has expanded the scope of cross-coupling reactions involving related electrophiles, enabling the formation of chiral centers with high enantioselectivity. nih.govacs.org Future research is expected to further broaden the applications of S-ethyl chlorothioformate in the synthesis of natural products and other complex molecular architectures. Exploring its reactivity with a wider range of nucleophiles and in novel catalytic transformations will likely uncover new synthetic possibilities.

Synergistic Integration of Experimental and Theoretical Approaches

The future of chemical research on S-ethyl chlorothioformate lies in the powerful synergy between experimental and theoretical methods. mdpi.comresearchgate.netconicet.gov.ar While experimental studies provide crucial data on reaction outcomes and kinetics, computational chemistry offers a molecular-level understanding of the underlying mechanisms. mdpi.comresearchgate.netconicet.gov.arnih.gov For example, computational studies have been used to investigate the conformational preferences of S-ethyl chlorothioformate, revealing that the syn-gauche conformer is the most stable in the gas phase and solid state. iucr.orgresearchgate.netresearchgate.net

Theoretical calculations can also predict spectroscopic properties, such as photoelectron spectra, which can then be validated by experimental techniques using synchrotron radiation. acs.org This integrated approach allows for a more comprehensive characterization of the molecule's electronic structure and reactivity. In the context of reaction mechanisms, combining experimental kinetic data from solvolysis studies with computational modeling of transition states provides a more complete picture than either method could alone. nih.govmdpi.com This synergistic approach is essential for tackling more complex research questions, such as designing new catalysts for specific transformations or predicting the environmental fate of S-ethyl chlorothioformate and related compounds.

Q & A

Advanced Question

- X-ray Crystallography : Resolves solid-phase conformations, revealing a planar Cl–C(O)–S–CH₂CH₃ backbone with a gauche arrangement of the ethyl group .

- NBO Analysis : Identifies hyperconjugative interactions stabilizing the syn conformation (e.g., σ(C–S) → σ*(C=O) orbital delocalization) .

- Vibrational Spectroscopy : FTIR and Raman detect key modes like ν(C=O) (~1750 cm⁻¹) and ν(C–S) (~700 cm⁻¹), sensitive to solvent polarity and substituent effects .

How can researchers resolve contradictions in kinetic data observed during solvolysis studies of ethyl chlorothioformate?

Advanced Question

Contradictions arise from solvent-dependent mechanistic shifts. Methodological strategies include:

- Outlier Exclusion : For isobutyl chlorothioformate, excluding rate data in 100% EtOH and 90% MeOH improved Grunwald-Winstein correlations (R from 0.873 to 0.961) .

- Multi-Parameter Analysis : Combining N (nucleophilicity) and Y (ionizing power) terms distinguishes competing pathways. Ethyl chlorothioformate’s dual channels were resolved using l = 0.66 (ionization) and l = 1.56 (bimolecular) .

- Solvent Selection : Use solvents with extreme N/Y ratios (e.g., TFE/water for ionization; methanol for bimolecular) to isolate dominant mechanisms .

What are the current gaps in toxicological data for ethyl chlorothioformate, and how can they be addressed experimentally?

Advanced Question

- Data Gaps : No established occupational exposure limits (OELs), limited genotoxicity/carcinogenicity studies, and no human exposure data .

- Experimental Approaches :

- Ames Test : Extend bacterial reverse mutation assays to mammalian cell lines (e.g., CHO cells) to assess chromosomal aberrations .

- Inhalation Studies : Develop acute exposure guideline levels (AEGLs) using rodent models to quantify LC₅₀ and NOAEL .

- Dermal Absorption : Quantify permeability coefficients (Kp) using Franz diffusion cells to refine safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.